(2-Chlorothiazol-5-yl)boronic acid
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Overview
Description
(2-Chlorothiazol-5-yl)boronic acid is a boronic acid derivative with the molecular formula C3H3BClNO2S. It is a versatile compound used in various chemical reactions, particularly in the field of organic synthesis. This compound is known for its role in Suzuki-Miyaura coupling reactions, which are widely used to form carbon-carbon bonds in the synthesis of complex organic molecules .
Mechanism of Action
Target of Action
The primary target of (2-Chlorothiazol-5-yl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . The downstream effects of this pathway include the formation of carbon-carbon bonds, which are crucial for the synthesis of various organic compounds .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, contributing to various chemical reactions and processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as light, oxygen, and temperature . For instance, exposure to light or oxygen, or storage at temperatures above -20°C, may potentially degrade the compound and reduce its efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorothiazol-5-yl)boronic acid typically involves the reaction of 2-chlorothiazole with a boronic acid derivative. One common method is the palladium-catalyzed borylation of 2-chlorothiazole using bis(pinacolato)diboron as the boron source. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The reaction conditions often include heating the mixture to a temperature range of 80-100°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Chlorothiazol-5-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The chlorine atom in the thiazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Alcohols and Ketones: Formed from oxidation reactions.
Substituted Thiazoles: Formed from substitution reactions.
Scientific Research Applications
(2-Chlorothiazol-5-yl)boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boronic acid derivative used in Suzuki-Miyaura coupling.
(2-Aminopyrimidin-5-yl)boronic Acid: A boronic acid derivative used in organic synthesis.
Uniqueness
(2-Chlorothiazol-5-yl)boronic acid is unique due to its thiazole ring, which imparts distinct electronic and steric properties. This uniqueness allows it to participate in specific chemical reactions and interact with biological targets in ways that other boronic acids may not .
Properties
IUPAC Name |
(2-chloro-1,3-thiazol-5-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BClNO2S/c5-3-6-1-2(9-3)4(7)8/h1,7-8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPPHYDFRDZYRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(S1)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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